molecular formula C12H16ClNO4S B6783278 N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide

N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide

Cat. No.: B6783278
M. Wt: 305.78 g/mol
InChI Key: QLNFFRVAFAJOEP-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties

Properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-2-18-12-4-3-9(5-11(12)13)6-14-19(15,16)10-7-17-8-10/h3-5,10,14H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNFFRVAFAJOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNS(=O)(=O)C2COC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide typically involves multiple steps:

    Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxybenzaldehyde, undergoes a reaction with a suitable reagent to form the corresponding alcohol, 3-chloro-4-ethoxybenzyl alcohol.

    Oxetane ring formation: The alcohol is then converted into an oxetane ring through a cyclization reaction, often involving reagents like bromomethyl methyl ether and a base.

    Sulfonamide formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the oxetane intermediate with a sulfonyl chloride derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution could produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for studying new antimicrobial agents.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including bacterial infections and possibly cancer, is ongoing.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methylphenyl)methyl]oxetane-3-sulfonamide
  • N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-carbamate
  • N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-thioamide

Uniqueness

N-[(3-chloro-4-ethoxyphenyl)methyl]oxetane-3-sulfonamide is unique due to its specific combination of functional groups. The presence of the oxetane ring and the sulfonamide group provides a distinct chemical profile that can lead to unique biological activities and chemical reactivity compared to its analogs.

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